molecular formula C12H19ClN2O B13004752 2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride

2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride

Cat. No.: B13004752
M. Wt: 242.74 g/mol
InChI Key: CFBRMSHOFGXYKU-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an aminophenyl group and an isobutylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and isobutylamine.

    Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.

    Acylation: The resulting 4-aminophenyl compound is then acylated with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-Aminophenyl)-N-isobutylacetamide.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.

Scientific Research Applications

2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial and anticancer properties.

    2-(4-Aminophenyl)ethylamine: Used in the chemical modification of biomolecules and materials.

Uniqueness

2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and an isobutylacetamide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(2-methylpropyl)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H

InChI Key

CFBRMSHOFGXYKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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